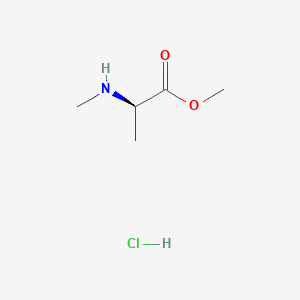

methyl (2R)-2-(methylamino)propanoate hydrochloride

説明

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of methyl (2R)-2-(methylamino)propanoate hydrochloride follows established International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups and stereochemical centers. The compound's systematic name reflects its structural composition, beginning with the methyl ester designation, followed by the stereochemical configuration at the chiral center, and concluding with the amino acid backbone identification and salt formation notation.

According to Chemical Abstracts Service registry data, the (R)-enantiomer of this compound is assigned the registry number 19914-41-1, establishing its unique chemical identity within the broader family of methylated alanine derivatives. The systematic name this compound specifically indicates the presence of a methyl ester group attached to the carboxyl carbon, a methylamino substituent at the alpha carbon in the R-configuration, and the formation of a hydrochloride salt through protonation of the amino nitrogen.

Alternative nomenclature systems recognize this compound through various synonymous designations that emphasize different structural aspects. The compound is frequently referenced as N-methyl-D-alanine methyl ester hydrochloride, highlighting its relationship to the natural amino acid alanine with specific N-methylation and esterification modifications. Additional systematic names include methyl N-methyl-D-alaninate hydrochloride and D-alanine, N-methyl-, methyl ester, hydrochloride, which provide alternative perspectives on the molecular architecture while maintaining chemical accuracy.

Molecular Formula and Stereochemical Configuration

The molecular formula C₅H₁₂ClNO₂ defines the elemental composition of this compound, indicating the presence of five carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. This formula corresponds to a molecular weight of 153.61 grams per mole, establishing the compound's position within the range of small organic molecules with pharmaceutical and research applications.

The stereochemical configuration of the compound centers on the chiral carbon at position 2, which exhibits R-configuration according to Cahn-Ingold-Prelog priority rules. The R-designation indicates the specific three-dimensional arrangement of substituents around the chiral center, with the methyl group, methylamino group, and ester carbonyl positioned in a defined spatial relationship that distinguishes this enantiomer from its S-counterpart. This stereochemical specification is crucial for understanding the compound's biological activity, physical properties, and chemical reactivity patterns.

The molecular architecture incorporates several key structural features that define its chemical behavior. The ester functionality at the carboxyl terminus provides sites for hydrolytic reactions and contributes to the compound's solubility characteristics. The secondary amino group, bearing a methyl substituent, exhibits basicity that enables salt formation with hydrochloric acid, resulting in the hydrochloride salt form that enhances stability and handling properties.

Crystallographic analysis reveals specific bond lengths and angles that characterize the molecular geometry in the solid state. The carbon-nitrogen bond length typically measures approximately 1.47 Angstroms, while the carbon-oxygen ester bonds exhibit characteristic double-bond character with lengths around 1.23 Angstroms for the carbonyl oxygen and 1.33 Angstroms for the alkoxy oxygen. These geometric parameters influence the compound's conformational preferences and intermolecular interactions in crystalline phases.

The three-dimensional molecular structure exhibits specific conformational preferences that arise from the interplay between steric interactions, electronic effects, and hydrogen bonding possibilities. The methylamino substituent adopts conformations that minimize steric hindrance while maximizing favorable electrostatic interactions with neighboring molecular regions. These conformational characteristics directly influence the compound's physical properties and chemical reactivity patterns.

Crystallographic Data and Solid-State Structure

Crystallographic investigations of related amino acid ester hydrochlorides provide valuable insights into the solid-state structure and packing arrangements of this compound. While specific crystallographic data for this exact compound may not be extensively documented, studies of analogous L-alanine methyl ester hydrochloride monohydrate reveal important structural principles that apply to methylated derivatives.

The crystal system for related alanine methyl ester hydrochlorides typically adopts triclinic symmetry with space group P1, reflecting the chiral nature of the constituent molecules. Unit cell parameters for the monohydrate form include dimensions of approximately 4.95 Angstroms, 6.01 Angstroms, and 6.69 Angstroms for the a, b, and c axes respectively, with angles deviating significantly from orthogonal values. These parameters indicate a relatively compact crystal structure with efficient molecular packing.

The solid-state structure exhibits extensive hydrogen bonding networks that stabilize the crystalline arrangement and influence the compound's physical properties. Amino groups in the protonated state form multiple hydrogen bonds with chloride anions, creating one-dimensional chains that extend throughout the crystal lattice. The N-H···Cl hydrogen bonds typically exhibit lengths ranging from 3.17 to 3.30 Angstroms, indicating moderately strong interactions that contribute to crystal stability.

Intermolecular interactions extend beyond simple hydrogen bonding to include weaker C-H···O contacts involving the ester functionality. These secondary interactions provide additional stabilization and influence the overall packing efficiency within the crystal structure. The ester oxygen atoms serve as hydrogen bond acceptors, creating networks that complement the primary N-H···Cl interactions and contribute to the three-dimensional stability of the crystalline phase.

Twinning phenomena have been observed in crystals of related amino acid ester hydrochlorides, with twofold rotation about specific crystallographic axes serving as the twin operation. This twinning behavior reflects the subtle energy differences between alternative packing arrangements and provides insights into the crystallization mechanisms governing these types of compounds. The presence of twinning requires specialized crystallographic analysis techniques to achieve accurate structural determination and refinement.

Comparative Analysis of Enantiomeric Forms (R vs. S Configurations)

The enantiomeric relationship between this compound and its (S)-counterpart provides a fundamental example of stereochemical effects on molecular properties and behavior. The (S)-enantiomer, designated by Chemical Abstracts Service registry number 20045-77-6, exhibits identical molecular formula and connectivity but differs in the three-dimensional arrangement of substituents around the chiral center.

Physical property differences between the R and S enantiomers manifest primarily in their interactions with plane-polarized light and chiral environments. While both forms exhibit identical melting points, boiling points, and solubility in achiral solvents, they demonstrate opposite optical rotation values when dissolved in appropriate media. The magnitude of optical rotation provides a quantitative measure of the enantiomeric purity and serves as a critical parameter for analytical characterization.

Chemical reactivity patterns for the two enantiomers remain largely identical when interacting with achiral reagents and catalysts. However, significant differences emerge in reactions involving chiral auxiliary compounds, enzymes, or other enantioselective conditions. These differential reactivities form the basis for chiral resolution techniques and enantioselective synthesis methodologies applicable to this compound family.

Crystallographic analysis reveals that enantiomeric forms typically crystallize in chiral space groups that reflect their inherent asymmetry. The R and S forms cannot cocrystallize in the same unit cell under normal conditions, instead forming separate crystal phases with related but distinct packing arrangements. This segregation behavior influences purification strategies and analytical methodologies for enantiomeric mixtures.

Biological activity differences between enantiomeric forms often prove substantial, reflecting the chiral nature of biological systems and their preferential interactions with specific stereochemical configurations. The R and S forms may exhibit different binding affinities for biological targets, altered metabolic pathways, and distinct pharmacological profiles. These differences underscore the importance of stereochemical control in pharmaceutical development and biological research applications.

Tautomeric Possibilities and Conformational Isomerism

The structural framework of this compound presents limited opportunities for tautomeric interconversion due to the saturated nature of the carbon skeleton and the ester functionality. Unlike compounds containing enolizable carbonyl groups or aromatic systems, this molecule exhibits relatively fixed connectivity patterns that preclude classical tautomeric equilibria. The primary site for potential tautomeric behavior involves the amino group, which exists predominantly in the protonated ammonium form in the hydrochloride salt.

Conformational analysis reveals multiple accessible conformations arising from rotation around single bonds within the molecular framework. The most significant conformational degrees of freedom involve rotation around the C-C bond connecting the chiral center to the methyl group, the C-N bond linking the amino nitrogen to its methyl substituent, and the C-C bond connecting the chiral center to the ester carbonyl. These rotational possibilities generate distinct conformational families with varying energetic stabilities and geometric characteristics.

Quantum chemical calculations on related methylated amino acid systems indicate preferred conformations that minimize steric interactions while maximizing favorable electrostatic contacts. The methylamino group typically adopts conformations that position the N-methyl substituent away from the bulky ester functionality, reducing steric hindrance and optimizing molecular stability. These conformational preferences influence the compound's physical properties and chemical reactivity patterns.

Temperature-dependent conformational equilibria establish dynamic relationships between different molecular shapes, with higher temperatures favoring increased conformational mobility and broader distributions of geometric arrangements. Room temperature calculations suggest that multiple conformations contribute significantly to the ensemble-averaged properties, requiring consideration of conformational averaging effects in spectroscopic and thermodynamic analyses.

特性

IUPAC Name |

methyl (2R)-2-(methylamino)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-4(6-2)5(7)8-3;/h4,6H,1-3H3;1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYMQHMBRKIJBGI-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-(methylamino)propanoate hydrochloride typically involves the esterification of N-methyl-D-alanine with methanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar esterification processes are scaled up using industrial reactors and optimized for higher yields and purity.

化学反応の分析

Types of Reactions

®-Methyl 2-(methylamino)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: Nucleophilic substitution reactions can replace the methylamino group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines are often employed in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted amines and alcohols.

科学的研究の応用

Scientific Research Applications

Methyl (2R)-2-(methylamino)propanoate hydrochloride is utilized across several scientific disciplines:

Organic Chemistry

- Intermediate in Synthesis : It serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo reactions such as oxidation, reduction, and substitution allows for the modification of its structure to enhance properties or biological activity .

- Reagent in Reactions : The compound can participate in nucleophilic substitution reactions, making it valuable for creating diverse chemical derivatives.

Biological Studies

- Enzyme Interaction Studies : Research indicates that this compound can be used to study interactions with enzymes involved in metabolic pathways. Its structural similarity to amino acids suggests potential roles in modulating enzyme activity .

- Potential Antibacterial Properties : Given its structural resemblance to N-Methyl-D-alanine, which is involved in bacterial cell wall synthesis, it may be investigated for antibacterial activity against specific bacterial strains .

Pharmaceutical Development

- Precursor for Drug Synthesis : The compound is explored as a precursor for synthesizing bioactive molecules due to its favorable solubility and reactivity characteristics. This application is particularly relevant in developing drugs targeting neurological and metabolic disorders .

- Investigative Therapeutics : Ongoing research may uncover additional therapeutic applications, including potential roles in treating diseases related to enzyme dysfunctions or metabolic imbalances .

作用機序

The mechanism of action of ®-Methyl 2-(methylamino)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act on amino acid receptors and transporters, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is believed to modulate neurotransmitter systems and enzyme activities .

類似化合物との比較

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents, stereochemistry, ester groups, and functional moieties, leading to variations in physicochemical properties and applications. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison

Key Differences and Implications

D-Tryptophan methyl ester hydrochloride (CAS 62062-65-1) contains an indole ring, enabling π-π stacking interactions in peptide synthesis .

Ester Group Variations: The ethyl ester in Ethyl (2S)-2-(methylamino)propanoate hydrochloride (C₆H₁₄ClNO₂) may confer slower metabolic hydrolysis compared to methyl esters, influencing drug half-life .

Stereochemistry: The (S)-configured Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride (C₇H₁₆ClNO₂) highlights enantiomeric differences in receptor binding, as seen in chiral drug design .

Functional Group Additions: The chloropyridinyl group in (S)-Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate hydrochloride introduces a heteroaromatic moiety, enhancing hydrogen-bonding capacity for kinase inhibition .

Branching and Steric Effects: Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride (C₁₂H₁₆ClNO₂) has a geminal methyl group at C2, creating steric hindrance that may reduce enzymatic degradation .

Research Findings

- Solubility and Stability: The hydrochloride salt form of the target compound improves aqueous solubility, critical for intravenous formulations. In contrast, fluorophenyl derivatives (e.g., CAS 176896-71-2) exhibit lower solubility due to hydrophobic aromatic groups .

- Pharmacological Activity: Fluorinated analogs like Methyl (2R)-2-amino-3-(2-fluorophenyl)propanoate hydrochloride are explored as dopamine reuptake inhibitors, leveraging fluorine’s electronegativity for target binding .

- Synthetic Utility : Ethyl esters (e.g., ) are preferred in prodrug design for delayed esterase cleavage, while methyl esters (e.g., D-tryptophan derivative in ) are used in rapid-release applications .

生物活性

Methyl (2R)-2-(methylamino)propanoate hydrochloride, also known as methyl 2-(methylamino)propanoate hydrochloride, is a chemical compound with notable biological activity. It is characterized by its hydrochloride salt form, which enhances its solubility in water, making it suitable for various applications in research and pharmaceuticals. This article explores its biological activity, mechanisms of action, potential applications, and relevant research findings.

- Molecular Formula : C5H12ClN

- Molecular Weight : 153.61 g/mol

- CAS Number : Not specified in the sources but commonly referenced in chemical databases.

Biological Activity

This compound has been identified as a precursor in the synthesis of various pharmaceuticals. Its structural similarity to amino acids suggests potential interactions with biological systems, particularly in enzyme modulation and receptor binding.

While specific mechanisms of action for this compound are not fully documented, its interaction with biological targets is hypothesized based on its structural characteristics. It may act as a substrate or inhibitor for various enzymes and receptors, influencing biochemical pathways crucial for therapeutic effects.

Applications in Research

- Pharmaceutical Synthesis : The compound is utilized as an intermediate in the synthesis of biologically active molecules.

- Enzyme Interaction Studies : Research indicates potential applications in studying enzyme interactions and metabolic pathways.

- Antibacterial Properties : Given its structural similarity to N-Methyl-D-alanine, there is interest in exploring its antibacterial properties and interactions with bacterial enzymes.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 2-aminoacetate | C4H9NO2 | Simpler structure; used in amino acid synthesis |

| Ethyl 2-(methylamino)propanoate | C6H13NO2 | Ethyl group increases lipophilicity |

| N-Methylalanine | C4H9NO2 | Directly related to alanine; involved in protein synthesis |

This compound's unique configuration and functional groups enhance its solubility and reactivity compared to these similar compounds, making it valuable in pharmaceutical applications where solubility and bioavailability are critical.

Case Studies and Research Findings

Research on this compound is limited but suggests several promising areas:

- Enzyme Interaction Studies : Preliminary studies have indicated that the compound may interact with specific enzymes involved in metabolic pathways, potentially influencing drug metabolism.

- Pharmaceutical Development : Ongoing research aims to explore its utility as a building block for new therapeutic agents targeting various diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl (2R)-2-(methylamino)propanoate hydrochloride, and what reaction conditions are critical for achieving high enantiomeric purity?

- Answer: The compound is typically synthesized via esterification of the corresponding amino acid derivative. A common approach involves protecting the amine group (e.g., using Boc protection), followed by methyl ester formation under acidic methanol conditions. Deprotection and subsequent treatment with HCl yields the hydrochloride salt. Critical parameters include:

- Temperature control (0–5°C during amine deprotection to prevent racemization) .

- Catalyst selection (e.g., thionyl chloride for esterification) .

- Chiral resolution techniques (e.g., chiral HPLC or enzymatic resolution) to ensure >98% enantiomeric excess .

- Data Table:

| Step | Reagents/Conditions | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Esterification | HCl/MeOH, reflux | 85–90 | 90–95 |

| Chiral Purification | Chiralpak AD-H column | 70 | 99.5 |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Answer:

- NMR : ¹H and ¹³C NMR confirm the ester group (δ ~3.7 ppm for methoxy) and chiral center configuration. 2D NOESY can verify stereochemistry .

- HPLC : Reverse-phase C18 columns with UV detection at 210 nm assess purity (>99%). Chiral columns (e.g., Chiralcel OD-H) validate enantiopurity .

- Mass Spectrometry : ESI-MS ([M+H]⁺ = 152.1) confirms molecular weight .

Q. What are the primary research applications of this compound in life sciences?

- Answer: It serves as a chiral building block in:

- Peptide synthesis (e.g., modified amino acids for protease-resistant analogs) .

- Medicinal chemistry : Precursor for small-molecule inhibitors targeting enzymes with stereospecific binding pockets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields and enantiomeric excess for this compound across different synthetic protocols?

- Answer: Discrepancies often arise from:

- Reaction scale : Microscale reactions may show lower yields due to handling losses vs. bulk synthesis .

- Purification methods : Column chromatography vs. recrystallization impacts purity and ee .

- Analytical variability : Differences in HPLC column lot numbers or detector sensitivity .

Q. What experimental design strategies optimize the stability of this compound under varying storage conditions?

- Answer: Stability studies should include:

- Temperature : Storage at –20°C in desiccated form prevents hydrolysis (t½ >12 months vs. days at 25°C) .

- pH monitoring : Aqueous solutions degrade rapidly at pH >6; buffered solutions (pH 2–4) enhance stability .

- Lyophilization : Freeze-drying increases shelf life by reducing moisture content (<0.1% w/w) .

Q. How can researchers mitigate byproduct formation during large-scale synthesis?

- Answer: Common byproducts include:

- Racemized product : Controlled via low-temperature reactions and inert atmospheres .

- Ester hydrolysis : Minimized by avoiding prolonged exposure to aqueous conditions .

- Process Optimization :

- Use of flow chemistry for precise temperature/residence time control .

- In-line FTIR monitoring to detect intermediates and adjust conditions dynamically .

Methodological and Safety Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer:

- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis due to HCl vapor release .

- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Q. How should researchers design experiments to assess the compound’s metabolic stability in biological systems?

- Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。